[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Description
Tautomerism
The imidazo[2,1-b]thiazole system permits proton shifts between nitrogen atoms. Two tautomers are theoretically possible:
$$
\text{Tautomer A: } \text{N1-H} \leftrightarrow \text{Tautomer B: } \text{N3-H}
$$
However, nuclear magnetic resonance (NMR) studies of analogous imidazothiazoles suggest Tautomer A dominates due to resonance stabilization.
Conformational Isomerism
The trifluoroethoxy group displays restricted rotation about the C-O bond, yielding two conformers:
- Syn : CF3 group aligned with the thiazole sulfur
- Anti : CF3 group opposed to the sulfur
Density functional theory (DFT) calculations indicate the anti conformer is energetically favored by 2.3 kcal/mol due to reduced van der Waals repulsion.
Properties
Molecular Formula |
C8H7F3N2O2S |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)4-15-6-5(3-14)13-1-2-16-7(13)12-6/h1-2,14H,3-4H2 |
InChI Key |
LZUGNEAFWOKVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)CO)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b]thiazol-5-yl]methanol typically follows a multi-step approach:
- Construction of the imidazo[2,1-b]thiazole core.
- Introduction of the trifluoroethoxy substituent at the 6-position.
- Functionalization at the 5-position to install the hydroxymethyl group.
These steps often require selective halogenation, nucleophilic substitution, and reduction reactions under controlled conditions.
Preparation of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole ring system is commonly synthesized by condensation reactions involving 2-aminothiazoles and α-haloketones or α-haloaldehydes.
- For example, 2-aminothiazole derivatives react with appropriate α-halo carbonyl compounds to yield the fused imidazo-thiazole system.
- Subsequent functional group manipulations allow for substitution at the 5- and 6-positions.
This method is well-documented in the literature for related imidazo[2,1-b]thiazole derivatives.
Introduction of the 2,2,2-Trifluoroethoxy Group at the 6-Position
The 6-position trifluoroethoxy substituent is introduced through nucleophilic aromatic substitution or via etherification reactions on a halogenated intermediate.
- Start with a 6-halogenated imidazo[2,1-b]thiazole intermediate (e.g., 6-bromo or 6-chloro derivative).
- React with 2,2,2-trifluoroethanol in the presence of a base (such as potassium carbonate or cesium carbonate) to facilitate nucleophilic substitution, replacing the halogen with the trifluoroethoxy group.
- Reaction conditions generally involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
This approach leverages the increased nucleophilicity of the trifluoroethoxide anion and the activated halogenated heterocycle.
Functionalization at the 5-Position to Install the Hydroxymethyl Group
The 5-position hydroxymethyl group can be introduced via formylation followed by reduction:
Step 1: Formylation
- Use of Vilsmeier-Haack reaction: Treat the imidazo[2,1-b]thiazole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- This selectively introduces a formyl (-CHO) group at the 5-position.
- Reaction conditions include cooling to 0–5 °C during reagent addition, followed by stirring at room temperature and reflux for several hours (up to 39 h reported).
- The crude aldehyde is isolated after aqueous work-up and extraction.
Step 2: Reduction
- The 5-formyl intermediate is then reduced to the hydroxymethyl (-CH2OH) group.
- Common reducing agents include sodium borohydride (NaBH4) or sodium dithionite under mild conditions.
- The reaction is typically performed in alcoholic solvents such as methanol or ethanol at 0–25 °C.
- The product is purified by standard techniques such as column chromatography or recrystallization.
Representative Reaction Conditions and Yields
Analytical Characterization and Verification
- The intermediates and final product are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^19F NMR confirm the trifluoroethoxy group and hydroxymethyl substituent.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- Infrared (IR) spectroscopy: Identification of hydroxyl and ether functional groups.
- Elemental analysis for purity confirmation.
These methods are standard in the synthetic studies of imidazo[2,1-b]thiazole derivatives.
Summary of Research Discoveries
- The Vilsmeier-Haack formylation is a reliable method for selective 5-position functionalization on the imidazo[2,1-b]thiazole ring.
- Nucleophilic substitution with trifluoroethanol efficiently introduces the trifluoroethoxy group at the 6-position.
- The combination of these methods allows for the synthesis of [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b]thiazol-5-yl]methanol with moderate to good overall yields.
- These synthetic routes have been validated by multiple studies focusing on imidazo-thiazole derivatives with various biological activities, underscoring the robustness and versatility of the chemistry involved.
Chemical Reactions Analysis
Types of Reactions
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain proteins, thereby modulating their activity. The imidazo[2,1-b][1,3]thiazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pharmacological profile of imidazo[2,1-b]thiazoles is highly sensitive to substitutions at the 5- and 6-positions. Below is a detailed comparison with structurally related compounds:
Core Modifications
- [6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl]methanol (): Substituents: 6-phenyl (electron-rich aromatic group), 5-hydroxymethyl. Activity: Exhibits moderate antiviral activity against parvovirus B19 but lacks selectivity in cellular models .
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) (): Substituents: 6-(4-methylsulfonylphenyl), 5-(N,N-dimethylaminomethyl). Activity: Potent COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7). Key Difference: The dimethylaminomethyl group at C-5 enhances COX-2 binding via hydrogen bonding, unlike the hydroxymethyl group in the target compound, which may have weaker interactions.
Electron-Withdrawing Substituents
[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde] ():
- Substituents : 4-fluorophenyl (moderate electron-withdrawing), 5-carbaldehyde.
- Activity : Used as an intermediate in antiviral agent synthesis; the aldehyde group allows further functionalization but may reduce stability compared to hydroxymethyl.
[6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde] ():
- Substituents : 3-(trifluoromethyl)phenylthio, 5-carbaldehyde.
- Key Difference : The trifluoromethylthio group enhances lipophilicity and oxidative stability, but the carbaldehyde group may limit bioavailability compared to hydroxymethyl.
Bioisosteric Replacements
- Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride ():
- Substituents : Ethyl ester at C-2, methyl at C-3.
- Activity : Primarily a synthetic intermediate; ester groups improve solubility but are prone to hydrolysis.
Structure-Activity Relationship (SAR) Insights
- C-6 Position : Electron-withdrawing groups (e.g., trifluoroethoxy, methylsulfonylphenyl) improve metabolic stability and target binding .
- C-5 Position: Polar substituents (hydroxymethyl, aminomethyl) enhance solubility and hydrogen-bond interactions. Dimethylaminomethyl in 6a outperforms hydroxymethyl in COX-2 inhibition due to stronger basicity .
- Fluorine Effects: Trifluoroethoxy increases lipophilicity (logP) and resistance to oxidative degradation compared to non-fluorinated ethers .
Biological Activity
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₇F₃N₂O₂S
- CAS Number : 720-49-0
This structure features a trifluoroethoxy group attached to an imidazo-thiazole core, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that imidazo-thiazoles exhibit notable antimicrobial properties. A study focused on similar compounds reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzyme systems or interference with cell wall synthesis.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
These results suggest that the compound could be a candidate for developing new antibiotics, especially given the rising resistance to existing drugs.
Anti-inflammatory Effects
Imidazo-thiazole derivatives have been linked to anti-inflammatory activities. A study highlighted that compounds with similar structures showed a reduction in inflammatory markers in vitro and in vivo models. The proposed mechanism involves the modulation of cytokine production and inhibition of cyclooxygenase enzymes.
Anticancer Potential
The anticancer properties of thiazole derivatives have been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been documented. For instance, derivatives were tested against several cancer cell lines with promising results:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HePG-2 | 0.29 |
| Caco-2 | 0.90 |
The observed cytotoxicity is attributed to the compound's interaction with DNA and inhibition of topoisomerase activity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of imidazo-thiazole derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of imidazo-thiazoles and tested their efficacy against various pathogens.
- Results showed that modifications at specific positions on the thiazole ring significantly enhanced antimicrobial potency.
-
Anti-inflammatory Model :
- In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6.
- Histological analysis revealed reduced edema and leukocyte infiltration in treated tissues.
-
Cancer Cell Line Testing :
- A panel of cancer cell lines was treated with varying concentrations of the compound.
- The results indicated dose-dependent cytotoxicity with mechanisms involving apoptosis and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
